molecular formula C42H66O15 B150126 Esculentoside C CAS No. 65931-92-2

Esculentoside C

Cat. No. B150126
CAS RN: 65931-92-2
M. Wt: 811 g/mol
InChI Key: NMDFCFOQBAHNPV-RFTJXAPBSA-N
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Description

Esculentoside C: Comprehensive Analysis

Esculentosides, including Esculentoside C, are a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, such as Phytolacca esculenta, P. americana, and P. acinosa. These compounds are known for their diverse glycosylated structures and pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. The esculentosides are derived from sapogenin jaligonic acid or its 30-methyl ester phytolaccagenin, with variations in the mono-, di-, or tri-saccharide units attached at position C-3 and the presence or absence of a glucose residue at position C-28 .

Synthesis Analysis

The synthesis of Esculentoside C has not been explicitly detailed in the provided papers. However, the general synthesis of esculentosides involves the extraction from Phytolaccaceae family plants and subsequent isolation and purification processes. The structural relationship between esculentosides and their sapogenin precursors has been studied, which is crucial for understanding the synthesis and potential modifications of these compounds .

Molecular Structure Analysis

Esculentoside C, like other esculentosides, is characterized by its glycosylated structure. The specific molecular structure of Esculentoside C is not detailed in the provided papers, but it is related to the sapogenin jaligonic acid or phytolaccagenin with varying saccharide chains. These structural variations significantly influence the biological activity and pharmacological properties of the compounds .

Chemical Reactions Analysis

The chemical reactions involving Esculentoside C have not been described in the provided papers. However, esculentosides are known to interact with molecular targets in the body, such as enzymes and proteins, to exert their biological effects. For example, ES-A and ES-B have been shown to target cyclooxygenase 2 (COX-2), casein kinase 2 (CK2), and high-mobility group box 1 (HGMB1), suggesting that Esculentoside C may also engage in similar interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Esculentoside C are not directly reported in the provided papers. However, the properties of esculentosides generally include their solubility, stability, and reactivity, which are important for their biological activity and potential therapeutic applications. The glycosylation patterns and the presence of specific functional groups in the esculentoside molecules are key determinants of these properties .

Relevant Case Studies

Several case studies have demonstrated the pharmacological potential of esculentosides. For instance, Esculentoside A (EsA) has been shown to ameliorate acute kidney injury in rats induced by cecal ligation and puncture, suggesting a protective effect against sepsis-induced organ damage . Additionally, EsA has been found to suppress neuroinflammation in an Alzheimer's disease mouse model by down-regulating MAPK pathways , protect against radiation-induced dermatitis and fibrosis , modulate T-lymphocyte proliferation and apoptosis in an autoimmune syndrome model , and protect against osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis . Esculentoside B has been reported to inhibit the inflammatory response through JNK and downstream NF-κB signaling pathways in murine macrophage cells . These studies highlight the therapeutic potential of esculentosides, including Esculentoside C, in various inflammatory and degenerative conditions.

Scientific Research Applications

Anti-Inflammatory and Anticancer Activities

Esculentosides, including Esculentoside C, are a group of saponins with notable anti-inflammatory, antifungal, and anticancer activities. The pharmacological properties of esculentosides like ES-A, ES-B, and ES-H have been extensively studied, revealing their mode of action and potential targets. For instance, ES-A is a potent inhibitor of cytokine release, contributing to its anticancer effects. ES-B has shown antifungal properties, while both ES-A and ES-B target enzymes like cyclooxygenase 2 (COX-2) and casein kinase 2 (CK2). The protein high-mobility group box 1 (HGMB1) is also a proposed target for these compounds (Bailly & Vergoten, 2020).

Inhibition of Inflammatory Response in Cells

Esculentoside B (EsB) has been shown to inhibit the inflammatory response by inactivating key signaling pathways like NF-κB and JNK in LPS-triggered murine macrophage RAW 264.7 cells. This suggests its potential as an anti-inflammatory agent for treating inflammation-related diseases (Abekura et al., 2019).

Role in Osteoarthritis Treatment

Esculentoside A, isolated from Phytolacca esculenta, shows promise in ameliorating osteoarthritis. It suppresses the expression of inflammatory and metabolic factors and inhibits osteoclast formation, thus potentially serving as a therapeutic agent for osteoarthritis treatment (Shao et al., 2020).

Potential in Radiation-induced Dermatitis and Fibrosis Treatment

Esculentoside A (EsA) has demonstrated efficacy in reducing radiation-induced cutaneous and fibrovascular toxicity. It inhibits the production of proinflammatory cytokines in various cell types, suggesting its potential in treating radiation-induced soft tissue damage (Xiao et al., 2006).

Neuroinflammation Suppression in Alzheimer's Disease

Esculentoside A has shown effectiveness against neuroinflammation triggered by β-amyloid, which is relevant in Alzheimer's disease. It attenuates memory deficits and reduces the activation of microglia and astrocytes, suggesting potential benefits in neurodegenerative diseases (Yang et al., 2015).

Modulation of T-lymphocyte Proliferation and Apoptosis

Studies have shown that Esculentoside A modulates T-cell-mediated adaptive immunity, indicating its utility in treating autoimmune diseases. It alters T-lymphocyte proliferation and apoptosis, particularly in activated T cells (Hu et al., 2010).

Safety And Hazards

The safety and hazards associated with Esculentoside C are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling Esculentoside C. More research is needed to determine the specific safety and hazard information for this compound .

Future Directions

The future research directions for Esculentoside C could include further exploration of its potential health benefits, mechanisms of action, and molecular targets . Additionally, more research is needed to characterize its physical and chemical properties, safety profile, and potential applications in medicine and other fields.

properties

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDFCFOQBAHNPV-RFTJXAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109702
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esculentoside C

CAS RN

65931-92-2
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65931-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
C Bailly, G Vergoten - Phytomedicine, 2020 - Elsevier
Background Esculentosides and related phytolaccosides form a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, essentially Phytolacca esculenta, P. …
Number of citations: 15 www.sciencedirect.com
F Abekura, J Park, CH Kwak, SH Ha, SH Cho… - International …, 2019 - Elsevier
… Other types of Esculentosides such as Esculentoside A, Esculentoside C, Esculentoside E, Esculentoside F, Esculentoside H and Esculentoside T have also been included in …
Number of citations: 16 www.sciencedirect.com
S Ren, Z Zhang, Q Song, Z Ren, J Xiao, L Li… - Food and Chemical …, 2023 - Elsevier
… Esculentoside C induces conjunctival edema and the release of NO, TNF-α, and IL-1β from macrophages in rabbits, inducing inflammatory irritation and causing gastrointestinal …
Number of citations: 1 www.sciencedirect.com
S Choe, S Jeong, M Jang, H Yeom, S Moon… - … of Chromatography B, 2020 - Elsevier
… In the blood sample, 1.9 ng/mL of esculentoside A and 1.5 ng/mL of esculentoside C were detected, while the concentration of esculentoside B and H were below the LLOQ. In gastric …
Number of citations: 9 www.sciencedirect.com
J Ma, Q Chen, D Lai, W Sun, T Zhang… - Journal of liquid …, 2010 - Taylor & Francis
… From 150 mg of crude extract, 46.3 mg of esculentoside A, 21.8 mg of esculentoside B, 7.3 mg of esculentoside C, and 13.6 mg of esculentoside D were obtained at purities of 96.7%, …
Number of citations: 16 www.tandfonline.com
HL Yu, CC Zhang, H Wu, KL Wang… - Zhongguo Zhong yao …, 2017 - europepmc.org
… was to investigate the effect of vinegar processing on esculentosides in n-BuOH fraction and the contents of the main toxic components esculentoside B (EsB) and esculentoside C (EsC…
Number of citations: 3 europepmc.org
J He, J Ma, DW Lai, Y Zhang, WJ Sun - Natural Product Research, 2011 - Taylor & Francis
… Chromatographic purification of the n-butanol extract yielded five known triterpenoid saponins, esculentoside A, esculentoside B, esculentoside C, esculentoside D, esculentoside H, …
Number of citations: 15 www.tandfonline.com
H Yu, L Gong, X Wang, H Wu, T Zhao… - Pharmaceutical …, 2016 - Taylor & Francis
… They were identified as esculentoside B (1), esculentoside A (2), esculentoside C (3), and esculentoside F (4), respectively, by comparison of their spectral (UV, IR, NMR, and MS, …
Number of citations: 14 www.tandfonline.com
JB Li, S Xu, XW Yang - Frailty and Herbal Medicines-From …, 2020 - books.google.com
Nowadays, the disease of MGH, especially for women of childbearing age, is one of the most common and frequently occurring disease and affects people in increasing numbers, which …
Number of citations: 0 books.google.com
E Colson, P Savarino, E JS Claereboudt… - Molecules, 2020 - mdpi.com
… The targeted hydrolysis product is Saponin B’ (m/z 833) and is already known in the literature as esculentoside C, a compound that can be extracted from the roots of Radix phytolaccae […
Number of citations: 24 www.mdpi.com

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